The Discovery and Synthesis of Nilofabicin: A Technical Guide
The Discovery and Synthesis of Nilofabicin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Nilofabicin, also known as CG-400549, is an experimental antibiotic with a novel mechanism of action that has shown significant promise in combating drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1] As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), Nilofabicin targets a crucial step in the fatty acid synthesis (FASII) pathway, a system essential for bacterial survival and distinct from its mammalian counterpart, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Nilofabicin, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Development
Nilofabicin was identified as a potent inhibitor of the staphylococcal FabI enzyme. Its development has been driven by the urgent need for new antibiotics to address the growing threat of antimicrobial resistance. Clinical trials have been initiated to evaluate the safety and efficacy of Nilofabicin for treating infections caused by MRSA.[2]
Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway
Nilofabicin exerts its antibacterial effect by specifically inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By blocking FabI, Nilofabicin disrupts the synthesis of essential fatty acids required for the construction of bacterial cell membranes, leading to the cessation of growth and, ultimately, cell death. The FASII pathway is a validated target for antibacterial drugs due to its essentiality in bacteria and its absence in humans, who utilize a type I fatty acid synthase (FASI) system.
Synthesis of Nilofabicin
While a detailed, step-by-step synthesis protocol for Nilofabicin is not publicly available in peer-reviewed literature, the chemical structure, 1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one, suggests a plausible synthetic route involving the coupling of two key intermediates: a substituted aminobenzyl moiety and a functionalized pyridinone core.
A potential retrosynthetic analysis would involve the disconnection of the benzyl-nitrogen bond, leading to a substituted aminobenzyl halide or a similar reactive species and 4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one. The synthesis of these precursors would likely involve standard organic chemistry transformations. For instance, the pyridinone intermediate could be synthesized from a dihydropyranone precursor, followed by etherification with 2-(thiophen-2-yl)ethanol. The aminobenzyl component could be derived from 3-amino-2-methylbenzaldehyde or a related starting material.
Quantitative Data: In Vitro Antibacterial Activity
The in vitro potency of Nilofabicin (CG-400549) has been evaluated against a range of clinical isolates of Staphylococcus. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy. The following tables summarize the MIC data from published studies.
Table 1: In Vitro Activity of Nilofabicin (CG-400549) and Comparator Agents against Staphylococcus aureus
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| S. aureus (238) | Nilofabicin | 0.12 - 1 | 0.25 | 0.25 |
| Oxacillin | 0.12 - >128 | 0.25 | >128 | |
| Erythromycin | 0.12 - >128 | 0.25 | >128 | |
| Ciprofloxacin | 0.06 - >128 | 0.25 | 128 | |
| Vancomycin | 0.5 - 2 | 1 | 1 | |
| Linezolid | 1 - 4 | 2 | 2 | |
| Quinupristin/Dalfopristin | 0.12 - 2 | 0.5 | 1 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 2: In Vitro Activity of Nilofabicin (CG-400549) against Methicillin-Susceptible and -Resistant Staphylococcus aureus
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| MSSA (69) | Nilofabicin | 0.12 - 0.5 | 0.25 | 0.25 |
| MRSA (169) | Nilofabicin | 0.12 - 1 | 0.25 | 0.25 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 3: In Vitro Activity of Nilofabicin (CG-400549) against Coagulase-Negative Staphylococci
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Coagulase-Negative Staphylococci (51) | Nilofabicin | 0.12 - >128 | 0.5 | 1 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 4: In Vitro Activity of Nilofabicin (CG-400549) against Recent Clinical Staphylococcal Isolates in Korea
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC90 (μg/mL) |
| S. aureus (100) | Nilofabicin | 0.06 - 1 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) (70) | Nilofabicin | 0.12 - 1 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) (30) | Nilofabicin | 0.06 - 0.5 | 0.25 |
| Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS) (50) | Nilofabicin | 0.12 - 16 | 4 |
| Methicillin-Susceptible Coagulase-Negative Staphylococcus (MSCNS) (50) | Nilofabicin | 0.5 - 8 | 8 |
Data extracted from Yum JH, et al. Antimicrob Agents Chemother. 2007.[5]
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
The in vitro antimicrobial susceptibility of Nilofabicin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
1. Preparation of Antimicrobial Agent:
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A stock solution of Nilofabicin is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of at least 1000 µg/mL.
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Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.008 to 128 µg/mL.
2. Inoculum Preparation:
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Bacterial isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.
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Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
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Each well of the microtiter plate containing the serially diluted Nilofabicin is inoculated with the prepared bacterial suspension.
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A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
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The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
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The MIC is determined as the lowest concentration of Nilofabicin that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Murine Systemic Infection Model
The in vivo efficacy of Nilofabicin has been demonstrated in a murine systemic infection model.[4]
1. Animal Model:
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Specific pathogen-free mice (e.g., ICR strain) are used.
2. Infection:
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Mice are intraperitoneally infected with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA). The bacterial suspension is typically mixed with mucin to enhance infectivity.
3. Drug Administration:
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Nilofabicin is administered at various doses, typically via oral (p.o.) or subcutaneous (s.c.) routes, at specified time points post-infection (e.g., 1 and 6 hours).
4. Observation and Endpoint:
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The survival of the mice is monitored for a defined period (e.g., 7 days).
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The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).
Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new drug candidate. For Nilofabicin, in vivo studies in rats have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] Such studies inform dose selection and scheduling for clinical trials. The in vivo efficacy studies in murine infection models provide initial PD data, linking drug exposure to the antibacterial effect.[11][12][13]
Conclusion
Nilofabicin represents a promising new class of antibiotics with a targeted mechanism of action against a critical bacterial pathway. Its potent in vitro activity against MRSA and other staphylococci, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic option in an era of increasing antibiotic resistance. Further research and clinical development will be crucial to fully elucidate its therapeutic profile and establish its role in clinical practice. This technical guide provides a foundational understanding of the key scientific and technical aspects of Nilofabicin, serving as a resource for the scientific community engaged in the development of novel anti-infective agents.
References
- 1. Nilofabicin - Wikipedia [en.wikipedia.org]
- 2. Nilofabicin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
